molecular formula C8H6FN3O B13665172 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine

Cat. No.: B13665172
M. Wt: 179.15 g/mol
InChI Key: FCEYMEQHNYHDAK-UHFFFAOYSA-N
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Description

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a fused heterocyclic compound featuring a pyrido[3,4-d]pyrimidine core with a fluorine atom at position 6 and a methoxy group at position 4. This structure combines the electronic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) groups, which influence its reactivity, solubility, and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-fluoropyridine with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then cyclized to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield various arylated derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine primarily involves the inhibition of protein kinases. These enzymes are crucial for various cellular processes, including growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt abnormal cell signaling pathways, leading to reduced cell proliferation and potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues in Fused Pyrimidine Systems

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Key Properties/Applications Reference
6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 6-F, 4-OMe Hypothesized kinase inhibition N/A
6-Fluoropyrido[3,4-d]pyrimidin-4-ol Pyrido[3,4-d]pyrimidine 6-F, 4-OH Intermediate in drug synthesis
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 6-F, 4-Cl Studied as EGFR kinase inhibitor
4-Anilinopyrido[3,4-d]pyrimidine Pyrido[3,4-d]pyrimidine 4-Anilino, 6-acrylamide Anticancer candidate
2-(3-Fluoro-4-methoxyphenyl)-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidinone 3-F, 4-OMe (phenyl) Patent-protected pharmaceutical agent


Key Observations :

  • Core Structure Influence : Pyrido[3,4-d]pyrimidines (e.g., the target compound) differ from pyrido[3,2-d] or pyrido[1,2-a] systems in ring fusion, altering electronic distribution and binding interactions .
  • Substituent Effects: Fluorine: Enhances metabolic stability and lipophilicity (logP ~1.8 in chloro-fluoro analogues) .

Key Findings :

  • Substituent Impact: The 4-methoxy group in the target compound may reduce kinase inhibition compared to chloro or anilino substituents, as seen in EGFR-active analogues .
  • Metabolic Stability : Pyrido[3,4-d]pyrimidines with fluorine (e.g., 6-F) exhibit resistance to oxidative metabolism, similar to compound 44, which retains 100% stability in liver microsomes .

Physicochemical Properties

  • Molecular Weight and logP :
    • 6-Fluoropyrido[3,4-d]pyrimidin-4-ol: MW 165.13, logP ~1.5 (estimated) .
    • This compound: Predicted MW ~179.14, logP ~2.0 (methoxy increases hydrophobicity vs. hydroxyl).
  • Solubility : Methoxy substitution improves water solubility compared to chloro analogues but less than hydroxylated derivatives .

Biological Activity

6-Fluoro-4-methoxypyrido[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrido[3,4-d]pyrimidine core followed by substitution reactions to introduce the fluorine and methoxy groups. Various synthetic methodologies have been explored, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Anticancer Properties

Research indicates that derivatives of pyrido[3,4-d]pyrimidines exhibit notable cytotoxicity against various cancer cell lines. A study screening a series of these compounds against the National Cancer Institute’s 60 human cancer cell line panel revealed that certain analogs of this compound demonstrated selective activity against breast and renal cancer cell lines. For instance:

Compound IDCell Line TestedIC50 (μM)Selectivity
13MDA-MB-4680.45High
21UO-310.30High

These findings suggest that the compound can inhibit cell proliferation and may trigger apoptosis in cancerous cells through modulation of key signaling pathways involved in tumor growth and survival .

The mechanism by which this compound exerts its anticancer effects appears to be linked to its ability to inhibit specific kinases involved in cell signaling pathways. Inhibitory effects on pathways such as MAPK/ERK have been observed, which are crucial for cell proliferation and survival .

Structure-Activity Relationship (SAR)

The SAR studies conducted on pyrido[3,4-d]pyrimidine derivatives indicate that modifications at specific positions significantly influence their biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine at the 6-position enhances lipophilicity and may improve cellular uptake.
  • Methoxy Group : The methoxy group at the 4-position appears to play a role in modulating the compound’s interaction with target proteins.

These modifications have been systematically evaluated to optimize the pharmacological profile of these compounds .

Case Studies

  • Case Study on Breast Cancer : A derivative of this compound was tested against MDA-MB-468 cells. The results showed significant inhibition of cell growth at concentrations as low as 0.45 μM, indicating high potency against this breast cancer cell line .
  • Case Study on Renal Cancer : Another study highlighted the effectiveness of this compound against UO-31 renal cancer cells with an IC50 value of 0.30 μM, showcasing its potential as a targeted therapy for renal cancers .

Properties

IUPAC Name

6-fluoro-4-methoxypyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c1-13-8-5-2-7(9)10-3-6(5)11-4-12-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEYMEQHNYHDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC2=CN=C(C=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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